6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride
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Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring, with a sulfonyl chloride functional group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of cyclopentanone derivatives with pyridine derivatives under acidic or basic conditions. The sulfonyl chloride group can be introduced through the reaction of the corresponding sulfonic acid or sulfonyl chloride reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Sulfinic Acids: Formed by reduction reactions.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for various enzymes and receptors.
Materials Science: Employed in the synthesis of polymers and materials with specific properties, such as corrosion inhibitors and conductive materials.
Biological Studies: Used in the study of biological pathways and mechanisms, particularly those involving sulfonylation reactions.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological targets. The compound can inhibit enzyme activity by modifying active site residues or interfere with receptor function by binding to specific sites.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but with a carbonitrile group instead of a sulfonyl chloride group.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfinic acid: Similar structure but with a sulfinic acid group instead of a sulfonyl chloride group.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S/c9-13(11,12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUAEMYJUZSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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